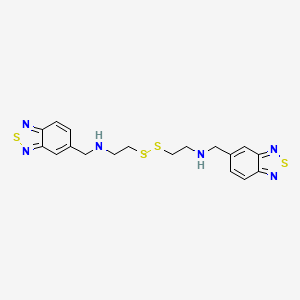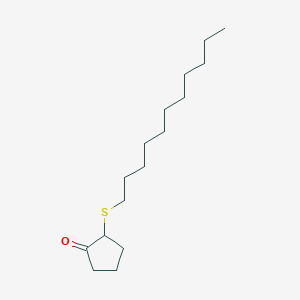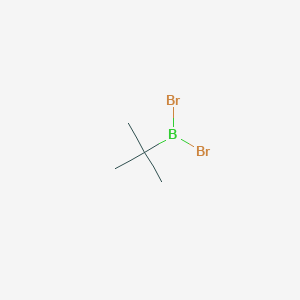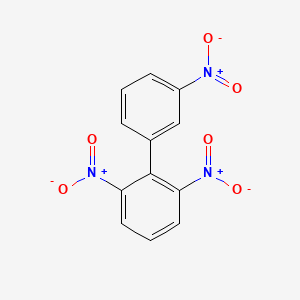
1,1'-Biphenyl, 2,3',6-trinitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Biphenyl, 2,3’,6-trinitro- is an organic compound characterized by a biphenyl structure with three nitro groups attached at the 2, 3’, and 6 positions. This compound is part of the nitroaromatic family, known for its applications in various fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 2,3’,6-trinitro- typically involves nitration reactions. The biphenyl core is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration, are carefully controlled to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods
Industrial production of 1,1’-Biphenyl, 2,3’,6-trinitro- follows similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions enhances yield and purity. Safety measures are crucial due to the exothermic nature of nitration reactions and the potential hazards associated with handling concentrated acids.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Biphenyl, 2,3’,6-trinitro- undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro groups influence the reactivity of the biphenyl core.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: 1,1’-Biphenyl, 2,3’,6-triamino-.
Substitution: Halogenated biphenyl derivatives.
Oxidation: Biphenyl quinones.
Applications De Recherche Scientifique
1,1’-Biphenyl, 2,3’,6-trinitro- finds applications in various scientific research fields:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1’-Biphenyl, 2,3’,6-trinitro- involves its interaction with molecular targets through its nitro groups. These interactions can lead to various biochemical pathways, including:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Redox Reactions: The nitro groups can participate in redox reactions, influencing cellular oxidative stress levels.
Signal Transduction: The compound can modulate signal transduction pathways by interacting with cellular receptors.
Comparaison Avec Des Composés Similaires
1,1’-Biphenyl, 2,3’,6-trinitro- can be compared with other nitroaromatic compounds such as:
2,4,6-Trinitrotoluene (TNT): Similar in having three nitro groups but differs in the core structure (toluene vs. biphenyl).
1,1’-Biphenyl, 2,4’,6-trinitro-: Similar biphenyl structure with nitro groups at different positions.
Nitrobenzene: A simpler structure with a single nitro group on a benzene ring.
The uniqueness of 1,1’-Biphenyl, 2,3’,6-trinitro- lies in its specific substitution pattern, which influences its chemical reactivity and applications.
Propriétés
Numéro CAS |
106323-81-3 |
|---|---|
Formule moléculaire |
C12H7N3O6 |
Poids moléculaire |
289.20 g/mol |
Nom IUPAC |
1,3-dinitro-2-(3-nitrophenyl)benzene |
InChI |
InChI=1S/C12H7N3O6/c16-13(17)9-4-1-3-8(7-9)12-10(14(18)19)5-2-6-11(12)15(20)21/h1-7H |
Clé InChI |
BFODFMVXJCSKHY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


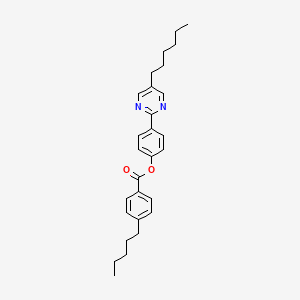
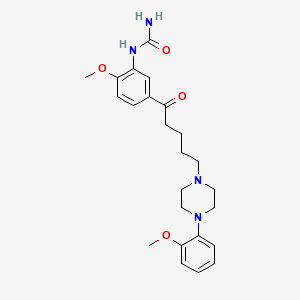
![6-Oxo-6-((2,7,8-trichlorodibenzo[b,d]furan-4-yl)amino)hexanoic acid](/img/structure/B14342482.png)
![1-chloro-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene](/img/structure/B14342486.png)
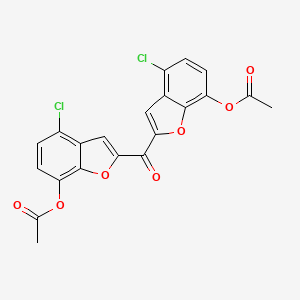
![2-{[1-(Pyridin-3-yl)ethyl]sulfanyl}pyrimidine](/img/structure/B14342495.png)
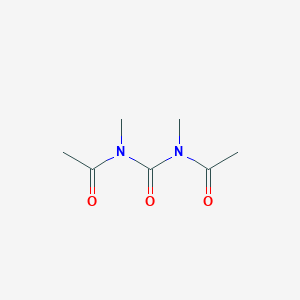
![N-(2-{4-[(Trimethylsilyl)oxy]phenyl}ethyl)benzenesulfonamide](/img/structure/B14342519.png)
![1-[(Trimethylsilyl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14342523.png)
mercury](/img/structure/B14342529.png)

